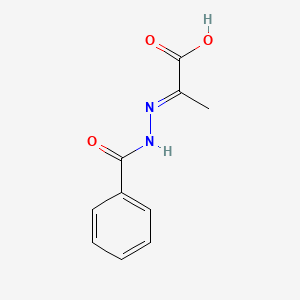

Pyruvic acid benzoylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

26367-16-8 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2E)-2-(benzoylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |

InChI Key |

MPSXVYIPEZYZCR-YRNVUSSQSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyruvic Acid Benzoylhydrazone and Its Analogues

Ligand Synthesis Protocols

The synthesis of these ligands is typically straightforward, relying on the formation of a stable hydrazone linkage.

The most direct method for the synthesis of pyruvic acid benzoylhydrazone, also known as 2-(2-benzoylhydrazono)propanoic acid, involves the condensation of pyruvic acid with benzoylhydrazine. This reaction is a classic example of hydrazone formation, where the nucleophilic amino group of benzoylhydrazine attacks the electrophilic carbonyl carbon of the ketone in pyruvic acid. ekb.eg

A general laboratory procedure involves dissolving equimolar amounts of pyruvic acid and benzoylhydrazine in a suitable solvent, typically an alcohol such as methanol (B129727) or ethanol (B145695), to facilitate the dissolution of both reactants. mdpi.comresearchgate.net The reaction mixture is often heated under reflux for several hours to drive the reaction to completion. The addition of a catalytic amount of acid, such as a few drops of acetic acid, can accelerate the reaction by protonating the ketone's carbonyl oxygen, thereby increasing its electrophilicity. Upon cooling, the product often precipitates from the solution and can be isolated by filtration, followed by washing with a cold solvent to remove unreacted starting materials. Recrystallization from a suitable solvent like ethanol is a common method for purification.

The synthesis of N-acylhydrazones is a reversible reaction, and thus, reaction conditions can be fine-tuned to maximize product yield and purity. Key parameters for optimization include:

Catalyst: While the reaction can proceed without a catalyst, the use of an acid catalyst (e.g., acetic acid, sulfuric acid) can significantly increase the reaction rate. researchgate.net The optimal amount of catalyst must be determined, as excessive acidity can lead to unwanted side reactions.

Temperature: Higher temperatures generally favor the formation of the hydrazone by facilitating the removal of the water byproduct. However, excessively high temperatures might cause degradation of the reactants or products, especially the thermally labile pyruvic acid. mdpi.com

Solvent: The choice of solvent is crucial. Alcohols are commonly used as they are good solvents for both reactants and allow for easy removal of water. mdpi.comresearchgate.net The polarity of the solvent can influence the reaction equilibrium and rate.

Removal of Water: Driving the equilibrium towards the product side can be achieved by removing the water formed during the reaction. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus if a suitable solvent (e.g., toluene) is used.

Stoichiometry: Using a slight excess of one reactant, typically the less expensive or more volatile one, can also shift the equilibrium to favor product formation.

Systematic variation of these parameters allows for the development of a robust protocol that provides high yields of pure this compound.

The modular nature of hydrazone synthesis allows for the straightforward creation of a wide array of substituted analogues. This is typically achieved by using a substituted benzoylhydrazine as a starting material in the condensation reaction with pyruvic acid. nih.govnih.govnih.gov By introducing various functional groups onto the phenyl ring of the benzoylhydrazine, the electronic and steric properties of the resulting ligand can be systematically altered. For instance, reacting pyruvic acid with benzoylhydrazines bearing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) yields the corresponding substituted this compound derivatives. nih.gov

Table 1: Examples of Substituted this compound Ligands

| Substituent (R) on Benzoyl Ring | Starting Benzoylhydrazine | Resulting Ligand Name |

|---|---|---|

| H | Benzoylhydrazine | 2-(2-Benzoylhydrazono)propanoic acid |

| 4-NO₂ | 4-Nitrobenzoylhydrazine | 2-(2-(4-Nitrobenzoyl)hydrazono)propanoic acid |

| 4-OCH₃ | 4-Methoxybenzoylhydrazine | 2-(2-(4-Methoxybenzoyl)hydrazono)propanoic acid |

| 4-Cl | 4-Chlorobenzoylhydrazine | 2-(2-(4-Chlorobenzoyl)hydrazono)propanoic acid |

This synthetic flexibility is crucial for tuning the coordination properties and potential applications of these ligands.

Derivatization Strategies for this compound

Further chemical diversity can be introduced by modifying the this compound molecule after its initial synthesis. These derivatization strategies target the different functional groups present in the molecule.

The pyruvic acid portion of the molecule contains a free carboxylic acid group, which is a prime site for further chemical modification. Standard organic reactions can be employed to derivatize this moiety:

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification). organic-chemistry.orgyoutube.com For example, refluxing this compound in methanol with a catalytic amount of sulfuric acid would yield methyl 2-(2-benzoylhydrazono)propanoate. Alternatively, milder methods using coupling reagents can be employed. nih.gov

Amidation: The carboxylic acid can be transformed into an amide by reacting it with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. acs.orgnih.gov This opens up a pathway to a large variety of N-substituted amide derivatives.

These modifications can significantly alter the solubility, lipophilicity, and coordination behavior of the parent compound.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) are EWGs. researchgate.net They pull electron density away from the aromatic ring and, by extension, from the hydrazone backbone. This has several consequences:

It increases the acidity of the amide N-H proton, making it more likely to deprotonate upon coordination to a metal ion.

It decreases the basicity of the imine nitrogen (-N=C), potentially affecting its coordination strength.

The presence of EWGs can enhance the biological activities of some aroylhydrazones. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl (-CH₃) groups are EDGs. They push electron density into the aromatic ring and the hydrazone system. nih.gov This generally has the opposite effect of EWGs:

It decreases the acidity of the amide N-H proton.

It increases the electron density and basicity of the imine nitrogen, which can lead to stronger coordination with metal centers.

Understanding these substituent effects is fundamental for the rational design of this compound ligands with specific, targeted properties for applications in areas such as catalysis and materials science. nih.govresearchgate.net

Coordination Chemistry of Pyruvic Acid Benzoylhydrazone

Formation of Metal Complexes

The synthesis of metal complexes with pyruvic acid benzoylhydrazone typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The specific conditions, such as the choice of solvent and the presence of a base, can influence the final product.

Synthesis of Organotin(IV) Complexes with this compound

The reaction of pyruvic acid phenylhydrazone with organotin(IV) chlorides results in the formation of various organotin(IV) complexes. For instance, reacting pyruvic acid phenylhydrazone with organotin(IV) chlorides has led to the synthesis of new complexes such as [MeSnCl2(PAPD)], [BuSnCl2(PAPD)], [PhSnCl2(PAPD)], [Me2SnCl(PAPD)], and [Ph2SnCl(PAPD)]. researchgate.net The synthesis of these complexes is typically carried out by reacting di- and triorganotin(IV) compounds with the ligand in a methanolic solution. nih.gov In some cases, a base like triethylamine (B128534) is used in an anhydrous methanol (B129727) solvent under a nitrogen atmosphere. The resulting complexes can be characterized by various spectroscopic techniques, including elemental analysis, IR, and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy. researchgate.netuobaghdad.edu.iq

A dimeric organotin(IV) complex, [Sn2(CH3)4(C10H8N2O3)2(CH4O)2], has also been synthesized. researchgate.net In this complex, the carboxylate oxygen atom of the this compound ligand bridges two tin(IV) ions. researchgate.net

Table 1: Examples of Synthesized Organotin(IV) Complexes with Pyruvic Acid Phenylhydrazone

| Complex Formula | Reactants |

|---|---|

| [MeSnCl2(PAPD)] | Pyruvic acid phenylhydrazone, Methyltin(IV) trichloride |

| [BuSnCl2(PAPD)] | Pyruvic acid phenylhydrazone, Butyltin(IV) trichloride |

| [PhSnCl2(PAPD)] | Pyruvic acid phenylhydrazone, Phenyltin(IV) trichloride |

| [Me2SnCl(PAPD)] | Pyruvic acid phenylhydrazone, Dimethyltin(IV) dichloride |

| [Ph2SnCl(PAPD)] | Pyruvic acid phenylhydrazone, Diphenyltin(IV) dichloride |

This table is generated based on the research findings. researchgate.net

Complexation with Transition Metals (e.g., Copper(II), Ruthenium(II))

This compound and related hydrazone ligands readily form complexes with transition metals like copper(II). The synthesis of these complexes often involves reacting a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) bromide, with the hydrazone ligand in a suitable solvent like methanol. rsc.orgceon.rs The resulting copper(II) complexes can exhibit different nuclearities, including dinuclear and mononuclear species, depending on the reaction conditions and the presence of other coordinating ligands. rsc.org For example, the reaction of 2-benzoylpyridine-methyl hydrazone with copper(II) chloride yielded the complex [Cu(HBzMe)Cl2]. researchgate.net Hydrazones, in general, are effective ligands for copper(II) due to the presence of N and O donor atoms that facilitate complex formation. mdpi.com

Complexes of ruthenium(II) with ligands containing similar structural motifs, such as 2,2'-bipyridine, have also been synthesized. nih.gov The synthesis of these ruthenium complexes is typically achieved by reacting a Ru(II)-arene dimer with the desired bipyridine ligand. nih.gov While direct synthesis with this compound is not detailed in the provided results, the known reactivity of ruthenium with related ligands suggests the potential for such complexation.

Coordination with Rare Earth Metals

The coordination of this compound with rare earth metals, also known as lanthanides, is an area of interest due to the potential for forming complexes with unique properties. Pentagonal bipyramidal coordination geometries are considered promising for lanthanide-based single-molecule magnets. wikipedia.org While specific examples of this compound complexes with rare earth metals are not detailed in the provided search results, the general principles of coordination chemistry suggest that the ligand's oxygen and nitrogen donor atoms would be well-suited to coordinate with the hard Lewis acidic lanthanide ions.

Elucidation of Coordination Modes and Geometries

Spectroscopic methods and single-crystal X-ray diffraction are crucial techniques for determining the coordination modes and geometries of metal complexes of this compound.

Tridentate ONO Donor Chelation

In many of its metal complexes, this compound acts as a tridentate ligand, coordinating to the metal center through two oxygen atoms (one from the carboxylate group and one from the keto group) and one nitrogen atom (from the azomethine group). This ONO donor chelation is a common coordination mode. For instance, in a dimeric tin(IV) complex, the ligand coordinates to the tin atom, and the carboxylate oxygen atom further bridges to a second tin atom. researchgate.net Similarly, in copper(II) complexes with related benzhydrazone (B1238758) ligands, the ligand coordinates to the copper center through the oxygen and nitrogen atoms. rsc.org

Analysis of Coordination Number and Polyhedral Geometries (e.g., Distorted Pentagonal Bipyramid, Octahedral, Trigonal Bipyramidal)

The coordination of this compound to metal centers results in various coordination numbers and polyhedral geometries.

In a dimeric dimethyltin(IV) complex, the tin(IV) ion exhibits a distorted pentagonal-bipyramidal coordination geometry. researchgate.net This geometry is one of three common shapes for heptacoordinate transition metal complexes. wikipedia.org

Octahedral geometries are also observed, particularly in copper(II) complexes. For example, in a bis(ligand) copper(II) complex with a 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) ligand, the two tridentate ligand molecules create a distorted octahedral environment around the copper(II) ion. ceon.rs

Trigonal bipyramidal geometry is another possibility for five-coordinate complexes. wikipedia.org In binuclear copper(II) complexes with related acyldihydrazone ligands, the coordination polyhedron around the copper atom can be described as a tetragonal pyramid that is highly distorted towards a trigonal bipyramid. researchgate.net

Table 2: Coordination Geometries of Metal Complexes with this compound and Related Ligands

| Metal Ion | Ligand | Coordination Geometry |

|---|---|---|

| Tin(IV) | This compound | Distorted Pentagonal Bipyramid researchgate.net |

| Copper(II) | 2,6-diacetylpyridine bis(phenylhydrazone) | Distorted Octahedral ceon.rs |

| Copper(II) | Succinic acid acyldihydrazone | Distorted Trigonal Bipyramid researchgate.net |

This table summarizes coordination geometries found in complexes with this compound and structurally similar ligands based on research findings.

Structural Elucidation via X-ray Crystallography

Single Crystal X-ray Diffraction Studies of Ligand and Complexes

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for structural determination. This method has been successfully applied to complexes of this compound, revealing intricate details about how the ligand coordinates to metal centers.

One such study investigated an organotin(IV) complex, specifically {(m-ClC₆H₄CH₂)₂Sn(C₁₀H₈N₂O₃)}₂, derived from this compound. tandfonline.comtandfonline.com The analysis showed that the tin (Sn) atom is seven-coordinate, adopting a distorted pentagonal bipyramidal geometry. tandfonline.comtandfonline.com The equatorial plane is formed by a nitrogen atom and four oxygen atoms, while two aryl carbon atoms occupy the apical positions. tandfonline.com

Another dimethyltin(IV) complex, [Sn₂(CH₃)₄(C₁₀H₈N₂O₃)₂(CH₄O)₂], has also been characterized using SC-XRD. researchgate.net In this structure, the tin atom exhibits a distorted pentagonal-bipyramidal coordination geometry. researchgate.net The crystal data for these complexes provide a foundational understanding of their solid-state structures.

Interactive Table: Crystallographic Data for this compound Tin(IV) Complexes

| Parameter | {(m-ClC₆H₄CH₂)₂SnC₆H₅CON₂C(CH₃)CO₂}₂ tandfonline.com | [Sn₂(CH₃)₄(C₁₀H₈N₂O₃)₂(CH₄O)₂] researchgate.net |

| Formula | C₆₄H₆₂Cl₄N₄O₁₀Sn₂ | C₂₄H₃₂N₄O₈Sn₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 10.156(2) | 10.408(10) |

| b (Å) | 12.339(3) | 18.064(16) |

| c (Å) | 13.913(3) | 8.911(8) |

| α (°) ** | 85.58(3) | 90 |

| β (°) | 81.33(3) | 101.43(2) |

| γ (°) | 72.80(3) | 90 |

| Volume (ų) ** | 1639.1(6) | 1585(3) |

| Z | 1 | 2 |

Dimeric and Polymeric Architectures in Solid State

In the solid state, coordination compounds of this compound often exhibit supramolecular architectures, such as dimers or polymers, formed through bridging ligands and other interactions.

The organotin(IV) complexes characterized by X-ray diffraction have been shown to form dimeric structures. tandfonline.comtandfonline.comresearchgate.net In the case of {(m-ClC₆H₄CH₂)₂Sn(C₁₀H₈N₂O₃)}₂, the molecule exists as a dimer situated on a crystallographic center of symmetry. tandfonline.comtandfonline.com This dimeric arrangement is facilitated by the bridging of two tin centers by oxygen atoms from the carboxylate group of the this compound ligand. researchgate.net

Similarly, the [Sn₂(CH₃)₄(C₁₀H₈N₂O₃)₂(CH₄O)₂] complex is a centrosymmetric dimer where the carboxylate oxygen atom bridges the two Sn(IV) ions. researchgate.net This bridging is described as weak, with the Sn-O bridge bond distance being significantly longer than a typical Sn-O covalent bond but shorter than the sum of the van der Waals radii. researchgate.net The formation of these dimers is a key feature of the solid-state chemistry of these particular complexes, influencing their stability and properties. tandfonline.comtandfonline.comresearchgate.net

Role of Intramolecular and Intermolecular Hydrogen Bonding in Crystal Structures

In the dimeric tin(IV) complexes, a network of hydrogen bonds is observed. For instance, in {(m-ClC₆H₄CH₂)₂Sn(C₁₀H₈N₂O₃)}₂, intradimeric hydrogen bonds of the type O-H···O are present, which help to stabilize the structure. tandfonline.com In the [Sn₂(CH₃)₄(C₁₀H₈N₂O₃)₂(CH₄O)₂] complex, hydrogen bonding between the coordinated methanol molecule and the carboxylate group further stabilizes the crystal structure. researchgate.net These non-covalent interactions are crucial in dictating the final three-dimensional arrangement of the molecules in the crystal, connecting the dimeric units into a more extensive and stable network. tandfonline.com

Spectroscopic and Analytical Characterization of Pyruvic Acid Benzoylhydrazone and Its Complexes

Electronic Spectroscopy for Electronic Transitions and Bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for characterizing pyruvic acid benzoylhydrazone and its complexes. The electronic absorption spectra provide valuable insights into the electronic transitions within the molecule and how they are affected by complexation with metal ions.

The UV-Vis spectrum of pyruvic acid in an aqueous solution typically exhibits a primary absorption maximum at approximately 320 nm. rsc.org This absorption is attributed to the n → π* electronic transition of the carbonyl group. rsc.org

When pyruvic acid is condensed with benzoylhydrazine to form this compound, the resulting spectrum is expected to show characteristic bands associated with the benzoyl and hydrazone moieties. Generally, aroylhydrazones display intense absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring and the C=N group, and a less intense, longer-wavelength band due to n → π* transitions of the azomethine nitrogen and carbonyl oxygen lone pairs.

Upon complexation with metal ions, significant changes in the UV-Vis spectrum of the ligand are observed. For instance, in complexes of related alkyl pyruvate (B1213749) benzoylhydrazones with metals such as Ti(IV), Zr(IV), and Hf(IV), the spectra are marked by the appearance of a new band in the 325-340 nm region. This new band is assigned to a charge transfer transition from the ligand to the metal ion (L→MCT), which is a hallmark of coordination. The original intramolecular transition bands of the ligand may also undergo a bathochromic (red) or hypsochromic (blue) shift upon chelation.

The table below summarizes the key absorption bands observed in pyruvic acid and related benzoylhydrazone complexes.

| Compound/Complex | λmax (nm) | Transition |

| Pyruvic Acid (in water) | ~320 | n → π* |

| Alkyl Pyruvate Benzoylhydrazone Complexes (e.g., with Ti(IV), Zr(IV), Hf(IV)) | 325-340 | Charge Transfer (L→MCT) |

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula and confirming the stoichiometry of newly synthesized compounds. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made between the experimentally determined values and the theoretically calculated values for a proposed molecular formula. This comparison is crucial for confirming the successful synthesis of this compound and the precise ligand-to-metal ratio in its complexes.

For a given complex, if the found percentages of C, H, and N are in close agreement with the calculated percentages (typically within a ±0.4% margin), it provides strong evidence for the proposed stoichiometry. For example, studies on various benzoylhydrazone derivatives and their metal complexes consistently use this method to validate their structures. ias.ac.in

The following table presents representative elemental analysis data for a related benzoylhydrazone ligand, 2-acetylpyridine (B122185) (N-benzoyl)glycyl hydrazone, illustrating the typical agreement between calculated and found values.

| Compound | Element | Calculated (%) | Found (%) |

| 2-acetylpyridine (N-benzoyl)glycyl hydrazone | C | 64.79 | 64.74 |

| H | 5.40 | 5.40 | |

| N | 18.90 | 18.88 |

This close correlation confirms the empirical formula of the compound. ias.ac.in Similarly, for metal complexes of this compound, elemental analysis would be used to confirm the ratio of the ligand to the metal ion in the coordination sphere.

Theoretical and Computational Investigations of Pyruvic Acid Benzoylhydrazone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For pyruvic acid benzoylhydrazone, DFT calculations are essential for understanding its fundamental chemical characteristics.

Structural Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. DFT is used to perform structural optimization, a process that systematically alters the geometry of the molecule to find the lowest energy conformation.

Pyruvic acid itself has been the subject of numerous computational studies, which have identified its most stable conformer as a planar structure (labeled Tce) featuring an intramolecular hydrogen bond between the carboxylic acid hydrogen and the α-carbonyl oxygen. researchgate.netfrontiersin.orgrsc.org This hydrogen bond significantly stabilizes the molecule. frontiersin.org The formation of the benzoylhydrazone derivative introduces additional conformational possibilities due to rotation around the C-N and N-N single bonds of the hydrazone linker.

Theoretical analysis would involve optimizing several possible starting geometries to identify the global minimum on the potential energy surface. The most stable conformers of this compound would likely be those that minimize steric hindrance between the phenyl ring and the pyruvic acid methyl group while preserving or forming new stabilizing intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the N-H of the hydrazone and the ketone oxygen of the pyruvic acid moiety.

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound This table is a theoretical projection based on principles of conformational analysis and data from related structures.

| Conformer | Key Dihedral Angle 1 (O=C-C=N) | Key Dihedral Angle 2 (C-N-N-C) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|---|

| A (Planar) | ~180° (trans) | ~180° (trans) | 0.0 (Global Minimum) | Maximized conjugation, potential for intramolecular N-H---O=C hydrogen bond. |

| B (Twisted) | ~180° (trans) | ~90° (gauche) | +2.5 | Reduced steric strain, disrupted conjugation. |

| C (Cis-Amide) | ~0° (cis) | ~180° (trans) | +5.0 | Higher energy due to steric clash between phenyl and methyl groups. |

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic character of a molecule is defined by the distribution of its electrons, which can be described by molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. nih.gov

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is predicted to be localized primarily on the electron-rich benzoylhydrazone moiety, specifically the phenyl ring and the nitrogen atoms.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is expected to be centered on the electron-deficient α-keto acid portion of the molecule, particularly the C=O and C=N bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table is a theoretical projection. Values are illustrative and would be determined via DFT calculations (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set).

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.2 | Indicates electron-donating capability, localized on the benzoylhydrazone moiety. |

| ELUMO | -1.8 | Indicates electron-accepting capability, localized on the pyruvic acid moiety. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Suggests moderate reactivity and kinetic stability. |

Spectroscopic Parameter Prediction

DFT is also a powerful tool for predicting various spectroscopic properties, which can then be used to verify experimental findings.

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. This generates a theoretical infrared (IR) spectrum. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretches from the ketone and acid groups, the C=N imine stretch, the N-H bend, and aromatic C-H vibrations. Studies on pyruvic acid have already provided detailed assignments for its vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can calculate the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can be converted into predicted NMR chemical shifts. This is invaluable for confirming the molecular structure by comparing theoretical spectra to experimental data.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the λmax (wavelength of maximum absorbance) and helps to understand the electronic transitions involved (e.g., n→π* or π→π* transitions).

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study how a molecule behaves over time. nih.govmdpi.com An MD simulation solves Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its flexibility, conformational changes, and interactions with its environment (like a solvent). nih.gov

For this compound, an MD simulation would reveal:

Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's backbone from its starting structure, one can assess whether it remains in a stable conformation or undergoes significant structural changes. nih.gov

Regional Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are rigid and which are flexible. It is expected that the phenyl ring and the pyruvic acid core would be relatively rigid, while the hydrazone linker would exhibit greater flexibility. nih.gov

Solvent Interactions: Running the simulation in a solvent box (e.g., water) would show how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly influence its conformation and reactivity. Studies on pyruvic acid have shown that even a small number of water molecules can alter its structure and stability. frontiersin.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | GROMOS, AMBER, or CHARMM |

| Solvent Model | SPC (Simple Point Charge) or TIP3P water |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 - 500 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

Photochemical Mechanism Studies of Related Pyruvic Acid Derivatives

The photochemistry of pyruvic acid is of significant interest, particularly in atmospheric science, as it is one of the few organic molecules primarily destroyed by solar radiation rather than by radical reactions. rsc.org Upon UV excitation, pyruvic acid can undergo several reactions, most notably decarboxylation (loss of CO₂). rsc.orgrsc.org Studies have shown that this process can lead to products like methylhydroxycarbene, vinyl alcohol, and acetaldehyde. rsc.orgrsc.org

The introduction of the benzoylhydrazone group is expected to significantly alter this photochemical behavior. Benzoylhydrazone and related derivatives are themselves photoactive. rsc.orgnih.gov Their photochemistry can involve processes like:

E/Z Isomerization: Rotation around the C=N double bond upon absorption of light.

Cyclization Reactions: The excited state may undergo intramolecular cyclization, as seen in related systems like alkynylated chalcones which can form benzofluorenes. nih.gov

Photo-Fries Rearrangement: As observed in benzoyl-carbazoles, the benzoyl group can migrate from the nitrogen to the aromatic ring. rsc.org

For this compound, theoretical studies would investigate the potential energy surfaces of the excited states (e.g., the first singlet state, S₁, and triplet state, T₁) to map out the most likely reaction pathways. It is plausible that the benzoylhydrazone chromophore would absorb the light and either transfer the energy to the pyruvic acid moiety, initiating decarboxylation, or undergo its own characteristic photochemical reactions, thus competing with and potentially quenching the typical pyruvic acid photodecomposition channels.

Structure Activity Relationship Sar Studies

Impact of Ligand Structural Modifications on Activity

Influence of Substituents on the Aromatic Ring of the Benzoyl Moiety

The nature and position of substituents on the aromatic ring of the benzoyl group profoundly affect the molecule's electronic properties, which in turn dictates its biological activity. The interplay between inductive and resonance effects of these substituents can either enhance or diminish the compound's efficacy.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), chloro (–Cl), and trifluoromethyl (–CF₃) tend to increase the biological activity of aroylhydrazones. researchgate.net For instance, a comparative study of 3,4,5-trimethoxybenzoyl-containing N-acylhydrazones showed that a nitro group, a strong EWG, strengthens an important intramolecular hydrogen bond compared to a methyl group. beilstein-journals.orgresearchgate.net This enhanced interaction can affect the molecule's conformation and binding affinity. Furthermore, studies on various halo-substituted aroylhydrazones have demonstrated that the presence of EWGs often leads to improved antimicrobial activities. researchgate.net For example, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide showed potent activity against several bacterial and fungal strains, with the activity attributed to the electronic effects of the chloro, nitro, and fluoro substituents. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃) can have varied effects. While they can increase the electron density on the aromatic ring, their impact on activity is not always straightforward. In some cases, EDGs have been shown to be less effective than EWGs in enhancing biological potency. nih.gov However, in a series of benzoyl hydrazones with a 4-hydroxy-3,5-dimethoxy phenyl ring, certain compounds with these EDGs showed significant antioxidant and enzyme inhibition activities. nih.gov The position of the substituent is also crucial; for example, ortho-substituents can introduce steric hindrance that may affect the molecule's ability to bind to its target. researchgate.net

The following table summarizes the observed effects of different substituents on the antimicrobial activity of representative aroylhydrazones.

| Substituent on Benzoyl Ring | Substituent Type | Observed Effect on Antimicrobial Activity | Reference |

| 4-Trifluoromethyl (–CF₃) | Electron-Withdrawing | Increased inhibitory activity | nih.gov |

| 4-Chloro (–Cl) | Electron-Withdrawing | Increased inhibitory activity | nih.gov |

| 4-Bromo (–Br) | Electron-Withdrawing | Increased inhibitory activity | nih.gov |

| 4-Nitro (–NO₂) | Strong Electron-Withdrawing | Potent activity reported in related hydrazones | nih.gov |

| Unsubstituted | Neutral | Baseline activity | nih.gov |

| 4-Methyl (–CH₃) | Electron-Donating | Lower activity compared to EWG-substituted analogs | nih.gov |

| 4-Methoxy (–OCH₃) | Electron-Donating | Lower activity compared to EWG-substituted analogs | nih.gov |

Effects of Modifications to the Pyruvic Acid Skeleton

The pyruvic acid portion of the molecule is critical for its biological function, primarily due to the presence of a carboxylic acid group and a ketone functionality. These groups are instrumental in the molecule's ability to act as a chelating agent.

Modifications to this skeleton can drastically alter activity. For instance, SAR studies on pyrazinoic acid analogs, which share some structural similarities, revealed that substitutions at the 3 and 5 positions of the ring with alkylamino groups could enhance potency by 5- to 10-fold. nih.govnih.gov While direct modification studies on the pyruvic acid skeleton of benzoylhydrazone are less common, it can be inferred that the carboxylic acid is a key feature. Its deprotonation at physiological pH allows it to act as a strong coordination site for metal ions. The replacement of the carboxylic acid with a bioisostere, such as a tetrazole or hydroxamic acid, could modulate the molecule's acidity and chelating strength, thereby affecting its biological profile. nih.gov

The α-keto group also plays a role in chelation. The entire O=C-C(O)OH fragment can participate in forming stable five- or six-membered rings with metal ions, a common feature in biologically active chelators.

Role of Metal Ion Identity and Coordination Environment on Activity

Hydrazones, including pyruvic acid benzoylhydrazone, often exhibit significantly enhanced biological activity upon complexation with metal ions. nih.govnih.gov This enhancement is attributed to several factors governed by the identity of the metal ion and its coordination geometry.

According to Tweedy's chelation theory, the coordination of a ligand to a metal ion reduces the polarity of the metal ion due to the partial sharing of its positive charge with the donor atoms of the ligand. nih.gov This process increases the lipophilicity of the entire complex, facilitating its penetration through the lipid layers of cell membranes.

Different metal ions can confer different biological properties. For example, copper(II) complexes of hydrazones have shown particularly high antibacterial activity. nih.gov Zinc(II) complexes have also been synthesized and characterized, showing the versatility of the hydrazone ligand to coordinate with various metals. researchgate.net The coordination typically involves the carbonyl oxygen, the azomethine nitrogen, and the deprotonated carboxylic oxygen of the pyruvic acid moiety, forming stable chelate rings. nih.govresearchgate.net The specific geometry of the complex (e.g., octahedral, square planar, tetrahedral) also influences its ability to interact with biological targets. mdpi.com

The table below illustrates the general enhancement of activity observed when hydrazone ligands form metal complexes.

| Compound Type | General Biological Activity | Putative Reason for Activity | Reference |

| Free Hydrazone Ligand | Moderate | Intrinsic properties of the pharmacophore | nih.govnih.gov |

| Metal-Hydrazone Complex | Significantly Higher | Increased lipophilicity, favorable redox potential, specific geometry for target binding | nih.govnih.govacademie-sciences.fr |

Identification of Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and related acylhydrazones, several key pharmacophoric features have been identified. mdpi.com

The central acylhydrazone moiety, –CO–NH–N= , is considered the primary pharmacophore. mdpi.com This group contains a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl oxygen and the imine nitrogen), which are crucial for binding to biological targets like enzymes or receptors.

Other essential features include:

An Aromatic Ring: The benzoyl ring provides a hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target site. nih.gov

A Negatively Ionizable Group: The carboxylic acid of the pyruvic acid moiety serves as a negatively ionizable feature at physiological pH, allowing for strong ionic interactions or metal chelation. nih.gov

Hydrophobic Groups: Substituents on the aromatic ring can add further hydrophobic contact points. nih.gov

Pharmacophore models are powerful tools in drug discovery, used for virtual screening to identify new compounds with desired activity. dovepress.comfrontiersin.orgmdpi.com A typical pharmacophore model for a this compound analog would include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a negative ionizable center, all arranged in a specific spatial orientation.

| Pharmacophore Feature | Corresponding Molecular Group | Type of Interaction | Reference |

| Hydrogen Bond Donor | Amide (N-H) | Hydrogen Bonding | mdpi.comnih.gov |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Imine (C=N) | Hydrogen Bonding | mdpi.comnih.gov |

| Aromatic Ring | Benzoyl Moiety | π-π Stacking, Hydrophobic | nih.govmdpi.com |

| Negatively Ionizable Center | Carboxylic Acid (–COOH) | Ionic Interaction, Metal Chelation | nih.gov |

Mechanistic Insights Derived from SAR Analysis

The collective SAR data provides valuable clues into the potential mechanisms of action for this compound. The prominent role of metal chelation suggests that a primary mechanism involves the sequestration of essential metal ions required for the function of key enzymes. academie-sciences.fr

The SAR findings support a multi-step process:

Modulation by Substituents: The electronic nature of substituents on the benzoyl ring fine-tunes the acidity and chelating capacity of the hydrazone. EWGs enhance the acidity of the N-H and carboxylic acid protons, facilitating deprotonation and subsequent metal chelation. researchgate.netbeilstein-journals.org

Chelation and Complex Formation: The molecule chelates with biologically relevant transition metals (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺) via the carbonyl oxygen, azomethine nitrogen, and carboxylate oxygen. nih.govresearchgate.net

Increased Cellular Uptake: The resulting metal complex is more lipophilic than the free ligand, allowing for more efficient transport across microbial or cancer cell membranes. nih.gov

Target Interaction: Once inside the cell, the complex can interfere with various cellular processes. This may involve the inhibition of metalloenzymes by either sequestering the metal cofactor or by the complex itself acting as an inhibitor. Another proposed mechanism is the generation of reactive oxygen species (ROS) through redox cycling, particularly with metals like copper, leading to oxidative damage and cell death. academie-sciences.fr

The structural requirements identified through SAR—specifically the need for an optimal balance of electronic properties and a robust chelating framework—are consistent with a mechanism centered on the disruption of metal homeostasis within the target cell. nih.gov

Mechanistic Studies of Biological Interactions

Interaction with Deoxyribonucleic Acid (DNA)

The ability of small molecules to interact with DNA is a critical aspect of their potential therapeutic or toxicological profiles. For pyruvic acid benzoylhydrazone, the planar structure of the benzoyl group suggests a potential for DNA interaction, which has been explored through various biophysical and biochemical techniques.

The primary non-covalent binding modes for small molecules to DNA include intercalation, groove binding, and external electrostatic interactions. Studies on compounds structurally related to this compound, particularly those containing planar aromatic rings, suggest that intercalation is a significant binding mechanism.

Intercalation : This mode of binding involves the insertion of a planar molecule, or a part of it, between the base pairs of the DNA double helix. This insertion causes a distortion in the DNA structure, typically leading to an unwinding of the helix and an increase in its length. For a molecule like this compound, the flat phenyl ring of the benzoyl group is the most likely candidate for intercalation. This type of interaction is stabilized by π-π stacking forces between the aromatic ring of the compound and the DNA base pairs. Research on various hydrazone derivatives confirms that intercalation is a common binding mode for this class of compounds researchgate.netnih.gov.

Electrostatic Interactions : These interactions occur between a charged molecule and the negatively charged phosphate (B84403) backbone of DNA. While this compound is generally neutral, localized partial charges could facilitate weaker electrostatic associations with the DNA surface.

The specific mode of binding is often determined through a combination of spectroscopic and hydrodynamic methods, as detailed in section 7.1.3.

Certain molecules can induce cleavage of the DNA backbone, a mechanism that can lead to cytotoxic effects. This cleavage can occur through several pathways, including hydrolytic or oxidative mechanisms.

Oxidative Cleavage : This is a common pathway for DNA damage and involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide (B77818) anions (O₂⁻•). These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar units of the DNA backbone, leading to strand scission nih.gov. The reaction often results in characteristic products like 3'-phosphoglycolate and 5'-phosphate ends nih.gov. While some metal complexes of hydrazone derivatives have been shown to promote DNA cleavage, potentially through such oxidative pathways nih.gov, the pyruvic acid moiety in this compound may confer different properties. Studies on pyruvic acid itself have demonstrated that it can reduce DNA damage under conditions of hypoxia and reoxygenation by participating in antioxidant pathways, such as the biosynthesis of glutathione (B108866) nih.gov. This suggests a potential dual role for this compound, where the benzoylhydrazone part might interact with DNA while the pyruvate (B1213749) part could modulate the oxidative environment, potentially protecting against DNA cleavage nih.gov.

Further research is required to determine if this compound or its metal complexes can directly facilitate DNA cleavage and under what specific conditions.

To elucidate the nature and strength of the interaction between this compound and DNA, several biophysical techniques are employed.

UV-Visible Absorption Spectroscopy : This technique is used to monitor the changes in the absorption spectrum of the compound upon addition of DNA. Intercalative binding typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, a shift to longer wavelengths) in the absorption bands of the molecule nih.gov. These changes are indicative of the electronic interaction between the compound's chromophore and the DNA base pairs.

Fluorescence Spectroscopy : If the compound is fluorescent, its emission properties can be used to probe DNA binding. The fluorescence intensity of a molecule may be quenched or enhanced upon binding to DNA. Competitive displacement assays using DNA-binding dyes like ethidium (B1194527) bromide (EB) and 4',6-diamidino-2-phenylindole (DAPI) are particularly informative nih.gov. EB is a classic intercalator, while DAPI binds to the minor groove. A significant decrease in the fluorescence of the EB-DNA complex upon addition of the test compound suggests it is displacing EB, indicating an intercalative binding mode researchgate.net.

Viscometry : Measuring the viscosity of a DNA solution is a sensitive method for determining the binding mode. Intercalation lengthens the DNA helix to accommodate the bound ligand, leading to a significant increase in the specific viscosity of the DNA solution researchgate.net. In contrast, non-intercalative groove binding or electrostatic interactions cause less pronounced or no significant change in viscosity.

Table 1: Representative Data from Biophysical Studies of a Hypothetical Benzoylhydrazone-DNA Interaction This table illustrates the type of data obtained from the techniques described above. Values are for representative purposes.

| Technique | Observation | Interpretation |

|---|---|---|

| UV-Visible Spectroscopy | Hypochromism (~15%) and Bathochromic Shift (5-10 nm) | Strong interaction, indicative of intercalation. |

| Ethidium Bromide (EB) Displacement Assay | Significant quenching of EB-DNA fluorescence | Compound displaces EB, supporting an intercalative binding mode. |

| Viscometry | Increase in relative viscosity of DNA solution | Lengthening of DNA helix, confirming intercalation. |

Interactions with Cellular Targets (Beyond DNA)

Beyond direct DNA interactions, the biological effects of this compound can be mediated through its binding to key cellular proteins and the subsequent modulation of critical signaling pathways.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is widely used to understand the interactions between small molecules and protein targets at a molecular level.

Targeting Antiapoptotic Proteins : The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death). nih.gov Antiapoptotic members like Bcl-2, Bcl-xL, and Mcl-1 are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy nih.govnih.gov. These proteins feature a hydrophobic groove on their surface that is crucial for their function, making it an attractive target for small molecule inhibitors researchgate.net. Molecular docking studies have been used to investigate the potential of various compounds, including those with hydrazone scaffolds, to bind to this groove and disrupt the protein-protein interactions that prevent apoptosis unair.ac.idamazonaws.com. A docking study of this compound against a protein like Bcl-2 would aim to identify its binding affinity (expressed as a docking score in kcal/mol) and the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions).

Table 2: Hypothetical Molecular Docking Results for this compound with Bcl-2 This table is illustrative, showing potential outcomes from a molecular docking simulation.

| Parameter | Value/Description |

|---|---|

| Target Protein | Human Bcl-2 (e.g., PDB ID: 2W3L) |

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Interacting Amino Acid Residues | Phe105, Tyr101, Arg139, Ala142 |

| Types of Interactions | Hydrogen bond with Arg139; Pi-Alkyl and Pi-Pi stacking with Phe105 and Tyr101. |

The binding of a small molecule to a protein target can trigger a cascade of events, leading to the modulation of entire signaling pathways. Two pathways of significant interest in cellular regulation and disease are the MAPK and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway : The MAPK signaling cascade is a crucial pathway that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis nih.gov. Aberrant MAPK signaling is a hallmark of many cancers. Small molecule inhibitors that target key kinases in this pathway (e.g., MEK, ERK) have been developed as therapeutic agents nih.gov. It is plausible that this compound could influence this pathway, either directly by inhibiting a kinase or indirectly by inducing cellular stress that activates MAPK signaling.

Nuclear Factor-kappa B (NF-κB) Pathway : The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival nih.govnih.gov. In most cells, NF-κB is kept in an inactive state in the cytoplasm. Upon stimulation by various signals, the pathway is activated, allowing NF-κB to translocate to the nucleus and regulate gene expression youtube.com. The dysregulation of this pathway is implicated in inflammatory diseases and cancer. Investigating whether this compound can inhibit or activate the NF-κB pathway would provide critical insight into its potential anti-inflammatory or immunomodulatory effects.

Experimental validation through techniques like Western blotting to measure the phosphorylation status of key pathway proteins (e.g., p-ERK, p-p38) or reporter gene assays to measure NF-κB transcriptional activity would be necessary to confirm any modulatory effects.

Influence on Key Metabolic Processes within Cells

Pyruvic acid is a pivotal intermediate in cellular metabolism, linking glycolysis to several other major metabolic pathways. nih.govwikipedia.org Its fate is determined by the cell's energetic state and the presence or absence of oxygen. Key enzymatic control points dictate whether pyruvate is channeled towards aerobic respiration, anaerobic fermentation, or biosynthetic processes. nih.govwikipedia.org Given the structural similarity, this compound and its derivatives have been investigated for their potential to modulate these critical cellular functions by interacting with the enzymes that govern pyruvate's metabolic journey.

Pyruvic acid stands at a metabolic crossroads, primarily as the end-product of glycolysis. nih.gov From there, it can be:

Converted to Acetyl-CoA: In the presence of oxygen, the pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.gov This is a crucial step, as acetyl-CoA is the primary substrate for the citric acid cycle (Krebs cycle), the central hub of aerobic energy production. nih.gov

Converted to Lactate (B86563): Under anaerobic conditions, pyruvate can be reduced to lactate by lactate dehydrogenase, a process that regenerates NAD+ needed for glycolysis to continue. wikipedia.org

Converted to Oxaloacetate: Pyruvate carboxylase can convert pyruvate to oxaloacetate, an anaplerotic reaction that replenishes intermediates of the citric acid cycle and is also a key step in gluconeogenesis (the synthesis of glucose).

Converted to Alanine: Through transamination, pyruvate can be converted to the amino acid alanine. nih.gov

Research into the biological activities of hydrazone derivatives has revealed their potential as enzyme inhibitors. nih.gov This inhibitory action is central to their influence on metabolic processes.

Inhibition of the Pyruvate Dehydrogenase Complex

A significant finding in the study of hydrazone derivatives is their ability to inhibit the pyruvate dehydrogenase complex (PDC), the gatekeeper enzyme for aerobic glucose metabolism. nih.gov Certain acylhydrazone derivatives have demonstrated antibacterial activity against Escherichia coli specifically by targeting and inhibiting the PDC. This inhibition effectively halts the conversion of pyruvate to acetyl-CoA, disrupting the cell's primary pathway for energy production.

The table below summarizes the findings on the inhibitory action of specific acylhydrazone derivatives on the pyruvate dehydrogenase complex.

| Compound | Target Enzyme | Observed Effect | Organism |

|---|---|---|---|

| Acylhydrazone derivatives 33a and 33b | Pyruvate Dehydrogenase Complex (PDHc) | Selective inhibition | Escherichia coli |

| Acylhydrazone derivative 34b | Pyruvate Dehydrogenase Complex (PDHc) | Most active inhibition among tested compounds | Escherichia coli |

Other Enzymatic Interactions of Benzoylhydrazones

While direct studies on this compound's effect on central metabolic enzymes are limited, research on other benzoylhydrazone compounds demonstrates their capacity for enzyme inhibition across different biological systems. For instance, a series of synthesized benzoylhydrazones have been shown to inhibit enzymes such as anticholinesterase, tyrosinase, and urease. nih.govtubitak.gov.tr Although these enzymes are not part of the core energy-producing pathways in the same manner as the PDC, these findings underscore the potential of the benzoylhydrazone chemical structure to interact with and modulate the activity of various enzymes. This suggests that this compound could potentially influence a range of metabolic processes beyond those directly involving pyruvate.

Advanced Academic Applications and Emerging Research Frontiers

Catalytic Applications of Pyruvic Acid Benzoylhydrazone Complexes

The true catalytic potential of this compound is realized upon its complexation with metal ions. While research specifically detailing the catalytic use of this compound complexes is nascent, the broader class of aroylhydrazone and acylhydrazone complexes, to which it belongs, has demonstrated significant catalytic activity in a variety of chemical transformations. These analogous systems provide a clear indication of the potential catalytic applications for this compound complexes.

Oxidation Catalysis: Aroylhydrazone complexes of transition metals, particularly copper(II), have been successfully employed as catalysts for the oxidation of hydrocarbons. For instance, certain Cu(II) complexes of aroylhydrazones have shown efficacy in the peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. mdpi.com The catalytic efficiency is often influenced by the coordination environment of the metal ion, which can be tuned by the ligand structure. The keto-enol tautomerism exhibited by aroylhydrazones plays a crucial role in determining the coordination mode and, consequently, the catalytic activity of the resulting metal complex. mdpi.com

Hydrogen Evolution Reactions: In the quest for renewable energy, metal complexes of pyridyl aroyl hydrazones have emerged as promising electrocatalysts for the hydrogen evolution reaction (HER). nih.govnih.govacs.org Complexes with earth-abundant metals like nickel, iron, and cobalt have been investigated. nih.govnih.govacs.org Notably, a nickel(II) complex of a pyridyl aroyl hydrazone ligand demonstrated a high turnover frequency for hydrogen production. nih.govnih.govacs.org Mechanistic studies, supported by Density Functional Theory (DFT), suggest a ligand-centered, metal-assisted pathway for this catalysis. nih.govnih.govacs.org This highlights the potential for this compound complexes, with their multiple coordination sites, to be designed as efficient and cost-effective electrocatalysts.

Carbon-Nitrogen Bond Formation: Half-sandwich ruthenium(II) complexes featuring acylhydrazone ligands have proven to be effective catalysts for the N-alkylation of hydrazides. rsc.org These reactions, which form new carbon-nitrogen bonds, are fundamental in organic synthesis. The ruthenium catalysts exhibit high efficiency and a broad substrate scope under mild conditions, signaling potential industrial applications. rsc.org The bidentate coordination of the hydrazone ligand to the ruthenium center is critical for this catalytic activity. rsc.org

The table below summarizes the catalytic activities observed for related hydrazone complexes, suggesting potential avenues for this compound research.

| Catalyst Type | Reaction Catalyzed | Metal Ion(s) | Key Findings |

| Aroylhydrazone Complexes | Cyclohexane Oxidation | Cu(II) | Efficient conversion to cyclohexanol and cyclohexanone. mdpi.com |

| Pyridyl Aroyl Hydrazone Complexes | Hydrogen Evolution Reaction | Ni(II), Fe(II), Co(II) | High turnover frequencies, ligand-centered catalysis. nih.govnih.govacs.org |

| Half-Sandwich Acylhydrazone Complexes | N-Alkylation of Hydrazides | Ru(II) | High efficiency and broad substrate scope. rsc.org |

| Chiral Salen Complexes | Asymmetric α-Alkylation | Cu(II), Ni(II) | High enantiomeric excess in phase transfer catalysis. nih.gov |

Theoretical Development of this compound Derivatives as Probes

The development of molecular probes for sensing and imaging is a rapidly advancing field. Theoretical and computational methods are indispensable tools for the rational design of such probes. For this compound derivatives, computational studies can predict their electronic properties, conformational flexibility, and interaction with target molecules, thereby guiding synthetic efforts.

Computational Methodologies: Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure and properties of hydrazone ligands and their metal complexes. nih.govnih.govacs.orgnih.gov These calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions that give rise to spectroscopic (UV-Vis, fluorescence) and electrochemical properties. nih.govnih.govacs.org For instance, DFT calculations have been used to support a ligand-centered mechanism in the electrocatalytic activity of pyridyl aroyl hydrazone complexes. nih.govnih.govacs.org

Molecular docking is another computational technique employed to predict the binding modes and affinities of hydrazone derivatives with biological macromolecules, such as proteins and DNA. researchgate.net This is particularly relevant for designing probes that can selectively target specific biological sites.

Applications as Probes: The aroylhydrazone scaffold is being explored for the development of "metal-protein attenuating compounds" (MPACs) for potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease. nih.gov These compounds are designed to modulate the interaction of metal ions with proteins. Theoretical studies play a key role in understanding the coordination chemistry of these ligands with metal ions like zinc(II) and their ability to interact with peptides such as Aβ(1-40). nih.gov

Furthermore, the inherent fluorescence of some hydrazone derivatives can be exploited for developing chemosensors. The binding of a specific ion or molecule can induce a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response), allowing for its detection. Theoretical models can help predict which structural modifications to the this compound framework would lead to favorable photophysical properties for sensing applications.

Bioinorganic Chemistry Perspectives on Ligand Design for Specific Molecular Recognition

Bioinorganic chemistry focuses on the role of metals in biology, and a key aspect is the design of ligands that can selectively bind to metal ions or target specific biological molecules. The this compound structure offers several features that make it an attractive ligand for such purposes.

Versatile Coordination Chemistry: Hydrazones are highly versatile ligands capable of coordinating to metal ions in several ways due to keto-enol tautomerism and the presence of multiple donor atoms (N, O). mdpi.comrsc.orgfrontiersin.orgjptcp.comnih.govresearchgate.netacs.orgresearchgate.net They can act as neutral, mononegative, or dinegative ligands and can be bidentate or tridentate. researchgate.net This versatility allows for the synthesis of a wide array of metal complexes with different geometries (e.g., octahedral, square planar) and electronic properties. rsc.orgnih.gov For example, a dimeric tin(IV) complex, [µ-Pyruvic acid benzoylhydrazonato(2–)]bis[methanoldimethyltin(IV)], has been synthesized and characterized, demonstrating a distorted pentagonal–bipyramidal coordination geometry around the tin ion. rsc.org

Ligand Design for Molecular Recognition: The design of ligands for specific molecular recognition involves tailoring their structure to achieve high affinity and selectivity for a target. For this compound, modifications can be made to either the pyruvic acid or the benzoylhydrazide portion to introduce additional functional groups that can engage in specific interactions (e.g., hydrogen bonding, π-stacking) with a biological target.

Aroylhydrazone complexes have been shown to interact with biomolecules like serum albumin and DNA. frontiersin.orgacs.org The mode of interaction, such as intercalation with DNA, can be influenced by the structure of the ligand and the coordinated metal ion. frontiersin.org The study of these interactions is fundamental for the development of metal-based therapeutic or diagnostic agents. The ability to systematically modify the hydrazone structure provides a powerful strategy for tuning these interactions and achieving specific molecular recognition. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing pyruvic acid benzoylhydrazone in laboratory settings?

- Methodological Answer : this compound is typically synthesized via condensation reactions between pyruvic acid and benzoylhydrazine. A common approach involves dissolving equimolar amounts of pyruvic acid and benzoylhydrazine in ethanol or methanol under reflux conditions (60–80°C for 4–6 hours). The product is purified via recrystallization using ethanol/water mixtures and characterized using NMR (¹H and ¹³C) and FTIR to confirm hydrazone bond formation . Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers ensure reproducibility in this compound experiments?

- Methodological Answer : Reproducibility requires strict adherence to standardized protocols. For example, analytical methods for pyruvic acid quantification (e.g., dinitrophenylhydrazine derivatization) must specify reagent concentrations, incubation times, and calibration curves using sodium pyruvate standards . Experimental conditions (e.g., temperature, pH, solvent ratios) should be documented in detail, and critical parameters like reaction yield and purity thresholds must be predefined. Cross-lab validation using shared reference samples is recommended to minimize variability .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : NMR spectroscopy (¹H, ¹³C) is essential for verifying the hydrazone bond and aromatic substituents. Mass spectrometry (ESI-MS or HRMS) provides molecular weight validation .

- Purity Assessment : HPLC with UV/Vis or diode array detection ensures compound homogeneity.

- Quantitative Analysis : Spectrophotometric methods (e.g., DNPH assay) are used for pyruvic acid quantification, with results validated against internal standards .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding the biological activity of this compound in different experimental models?

- Methodological Answer : Contradictions often arise from differences in experimental design, such as dosage, administration routes, or model organisms. For instance, hyperglycemic effects observed in rats may not replicate in other species due to metabolic variations. To resolve discrepancies:

- Conduct dose-response studies to identify threshold effects.

- Compare results across standardized models (e.g., adrenalectomized vs. intact animals) .

- Use multivariate statistical analysis (ANOVA with post-hoc tests like Tukey’s HSD) to isolate confounding variables .

Q. What mechanistic hypotheses explain this compound’s interaction with metabolic enzymes like lactate dehydrogenase (LDH)?

- Methodological Answer : this compound may act as a competitive inhibitor by mimicking pyruvate’s structure, binding to LDH’s active site. To test this:

- Perform kinetic assays (e.g., Michaelis-Menten plots) with varying substrate/inhibitor concentrations.

- Use X-ray crystallography or molecular docking simulations to visualize binding interactions.

- Validate findings with knock-out cell lines or LDH-deficient models to confirm specificity .

Q. How should researchers design experiments to investigate the stability of this compound under physiological conditions?

- Methodological Answer :

- In vitro Stability : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC at timed intervals.

- Metabolic Fate : Use radiolabeled (¹⁴C) this compound in hepatocyte cultures or microsomal preparations to track metabolite formation.

- Data Interpretation : Apply kinetic modeling (e.g., first-order decay equations) to estimate half-life and identify degradation products .

Data Reporting and Validation

Q. What are the best practices for reporting this compound data to ensure peer-reviewed acceptance?

- Methodological Answer :

- Experimental Details : Include synthesis protocols, spectroscopic data (NMR shifts, MS spectra), and purity metrics. For biological studies, specify animal ethics approvals, sample sizes, and statistical tests .

- Reproducibility : Provide raw data (e.g., chromatograms, spectra) in supplementary materials. Use standardized units (e.g., μM for concentrations, % yield for synthesis) .

- Conflict Resolution : Acknowledge limitations (e.g., model organism constraints) and propose follow-up experiments to address gaps .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.